molecular formula C14H16N2O2 B8370094 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol

2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol

Cat. No.: B8370094
M. Wt: 244.29 g/mol
InChI Key: RDGZGBSQYWYXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a methoxy group attached to a pyridine ring, an amino group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with 6-methylphenol in the presence of an amine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and phenol derivatives, such as:

Uniqueness

What sets 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[[(6-methoxypyridin-2-yl)amino]methyl]-6-methylphenol

InChI

InChI=1S/C14H16N2O2/c1-10-5-3-6-11(14(10)17)9-15-12-7-4-8-13(16-12)18-2/h3-8,17H,9H2,1-2H3,(H,15,16)

InChI Key

RDGZGBSQYWYXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC2=NC(=CC=C2)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

80 mg (2.1 mmol, 6 eq) of lithium aluminium hydride are added in small fractions to a mixture of 90 mg (0.35 mmol) of 2-hydroxy-N-(6-methoxypyridin-2-yl)-3-methylbenzamide in 10 ml of dioxane. The reaction medium is heated at 80° C. for 16 h. 80 mg (2.1 mmol, 6 eq) of lithium aluminium hydride are added again and the medium is heated at 80° C. for 4 h. The reaction medium is diluted with 50 ml of ethyl acetate and washed with 50 ml of a saturated solution of ammonium chloride, and then twice with 50 ml of water. The organic phase is dried over magnesium sulphate, filtered and concentrated to dryness. The residue is purified by chromatography over silica, eluting with a heptane/ethyl acetate (1/1) mixture. 2-[(6-methoxypyridin-2-ylamino)methyl]-6-methylphenol is obtained in the form of a white solid.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
2-hydroxy-N-(6-methoxypyridin-2-yl)-3-methylbenzamide
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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